SI-2 -

SI-2

Catalog Number: EVT-1196829
CAS Number:
Molecular Formula: C15H15N5
Molecular Weight: 265.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours .

Molecular Structure Analysis

The molecular structure of 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine consists of a benzimidazole core with a 1-methyl group and a N-[(E)-1-pyridin-2-ylethylideneamino] substituent.

Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse. For instance, a one-pot, multicomponent reaction enables the transformation of commercial aryl amines, aldehydes, and azides into valuable benzimidazole structural units with wide substrate scope and diversity via an efficient copper-catalyzed amination of N-aryl imines .

Source and Classification

Silicon dinitride oxide is synthesized from silicon dioxide and silicon nitride through various methods, including chemical vapor deposition and combustion synthesis. It falls under the category of inorganic compounds and is recognized for its semiconducting properties, making it suitable for use in electronic devices.

Synthesis Analysis

Methods of Synthesis

Silicon dinitride oxide can be synthesized through several methods:

  1. Chemical Vapor Deposition (CVD): This method involves the reaction of silicon-containing gases with nitrogen at elevated temperatures to form a solid film of silicon dinitride oxide. The process parameters typically include:
    • Temperature: 800-1200 °C
    • Pressure: Atmospheric or low pressure
    • Gas Flow Rates: Varying concentrations of silane (SiH4) and nitrogen (N2) are used.
  2. Combustion Synthesis: A more recent method involves using a solid-phase reaction between silicon dioxide and silicon nitride under high-pressure nitrogen conditions. This method allows for the production of single-phase Si2N2O powders with controlled morphology and properties .
  3. Polymer Precursor Method: In this technique, polymeric precursors containing silicon and nitrogen are thermally treated to yield Si2N2O. This method provides flexibility in controlling the material's microstructure .

Technical Parameters

The choice of synthesis method affects the purity, morphology, and crystallinity of the resulting Si2N2O. For instance, CVD typically yields high-purity films suitable for electronic applications, while combustion synthesis can produce bulk powders with specific particle sizes.

Molecular Structure Analysis

Silicon dinitride oxide has a complex molecular structure characterized by a network of silicon and nitrogen atoms interconnected by covalent bonds.

Structural Features

  • Chemical Formula: Si2N2O
  • Molecular Weight: Approximately 118.19 g/mol
  • Crystal Structure: Si2N2O crystallizes in the orthorhombic system, exhibiting a layered structure that contributes to its mechanical strength and thermal stability.
  • Bonding: The compound features strong Si-N bonds and Si-O bonds, which are critical for its stability and reactivity.

Relevant Data

X-ray diffraction studies reveal distinct peaks corresponding to the crystalline phases of Si2N2O, confirming its ordered structure. Fourier-transform infrared spectroscopy further indicates characteristic absorption bands associated with Si-N and Si-O bonds.

Chemical Reactions Analysis

Silicon dinitride oxide participates in various chemical reactions that are vital for its applications:

  1. Hydrolysis Reactions: Si2N2O can react with water to form silicic acid and ammonia:
    Si2N2O+4H2O2Si OH 4+2NH3\text{Si}_2\text{N}_2\text{O}+4\text{H}_2\text{O}\rightarrow 2\text{Si OH }_4+2\text{NH}_3
  2. Thermal Decomposition: At elevated temperatures, Si2N2O can decompose into silicon nitride and silica:
    Si2N2OSi3N4+SiO2\text{Si}_2\text{N}_2\text{O}\rightarrow \text{Si}_3\text{N}_4+\text{SiO}_2

These reactions are critical for understanding the stability and reactivity of Si2N2O in various environments.

Mechanism of Action

The mechanism of action of silicon dinitride oxide primarily revolves around its role as a semiconductor material in electronic devices.

Key Mechanisms

  • Charge Carrier Mobility: Si2N2O exhibits high electron mobility due to its unique band structure, which allows for efficient charge transport.
  • Optical Properties: The compound has favorable optical characteristics that make it useful in photonic applications, including waveguides and optical coatings.

Relevant Data

Studies have shown that the bandgap energy of Si2N2O is approximately 3.5 eV, which positions it as a suitable candidate for ultraviolet light-emitting devices.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Silicon dinitride oxide typically appears as a white or light yellow powder.
  • Melting Point: The melting point is reported to be around 1800 °C.
  • Density: Approximately 3.1 g/cm³.

Chemical Properties

  • Stability: Si2N2O is stable under ambient conditions but can hydrolyze when exposed to moisture.
  • Solubility: It is insoluble in water but reacts with strong acids or bases.

These properties make Si2N2O an attractive material for high-temperature applications.

Applications

Silicon dinitride oxide has diverse applications across various scientific fields:

  1. Electronics: Utilized in semiconductor devices due to its excellent electrical properties.
  2. Optics: Employed in optical coatings for lenses and mirrors because of its transparency in certain wavelengths.
  3. Materials Science: Used as a protective coating in harsh environments due to its thermal stability and mechanical strength.
  4. Photovoltaics: Investigated for use in solar cells as a dielectric layer enhancing efficiency.

The versatility of silicon dinitride oxide underscores its significance in advancing technology across multiple domains.

Introduction to SI-2 in Cybersecurity Frameworks

Historical Evolution of Flaw Remediation in Information Security

The formalization of flaw remediation traces back to early federal computing standards, with significant milestones occurring through legislative and executive actions. The National Institute of Standards and Technology, established in 1901 as the National Bureau of Standards, began developing comprehensive cybersecurity guidelines in response to growing digital infrastructure vulnerabilities [4]. Executive Order 13636 (February 2013) marked a pivotal moment by tasking the National Institute of Standards and Technology with creating a cybersecurity framework to enhance critical infrastructure protection. This initiated a year-long collaborative process involving:

  • Five public workshops across the United States
  • Over 3,000 stakeholder participants from government, industry, and academia
  • Analysis of 15,000 public comments on draft frameworks [6]

The resulting Cybersecurity Framework version 1.0 (2014) integrated flaw remediation concepts that later crystallized into formal controls. Subsequent frameworks like the Cybersecurity Maturity Model Certification further refined these requirements, transitioning from self-attestation to mandatory third-party assessments for defense contractors handling sensitive government data [9]. This evolution established vulnerability remediation as a non-negotiable security practice rather than a recommended guideline.

Table: Historical Development of Flaw Remediation Standards

YearInitiativeImpact on Flaw Remediation
1901Establishment of National Bureau of StandardsCreated foundational standards body for future cybersecurity guidance
2013Executive Order 13636Mandated creation of standardized cybersecurity framework
2014NIST Cybersecurity Framework v1.0Integrated flaw remediation concepts into core functions
2020CMMC 1.0Introduced mandatory third-party verification of remediation practices
2021CMMC 2.0Streamlined remediation requirements into tiered implementation levels [9]

Definition and Scope of System and Information Integrity-2 Within National Institute of Standards and Technology Special Publication 800-53

System and Information Integrity-2 is formally defined within National Institute of Standards and Technology Special Publication 800-53 as the control governing "flaw remediation" across information systems. Its current iteration (Revision 5) specifies four core requirements that organizations must implement:

  • Identification and correction of information system flaws through systematic detection and reporting mechanisms
  • Pre-installation testing of software/firmware updates for effectiveness and potential side effects
  • Timely installation of security-relevant updates within organization-defined timeframes
  • Integration of remediation activities into configuration management processes [1] [2]

The scope encompasses all software and firmware components within organizational information systems, with special emphasis on "security-relevant updates" including patches, service packs, and malicious code signatures. National Institute of Standards and Technology explicitly states that flaw remediation applies to vulnerabilities discovered through multiple channels: security assessments, continuous monitoring, incident response activities, and system error handling [2]. The control operates within the System and Information Integrity family (one of 20 control families in Revision 5), which collectively addresses malicious code protection, spam handling, and security function verification [7].

Table: System and Information Integrity-2 Requirements and Implementation Specifications

Core RequirementImplementation ConsiderationsBaseline Applicability
Flaw identification and reportingUse of Common Vulnerabilities and Exposures databases for vulnerability trackingLow, Moderate, High systems
Update testingException for low-risk updates like antivirus signaturesModerate, High systems
Timely installationOrganization-defined timeframes based on vulnerability criticalityModerate, High systems
Configuration management integrationVerification of United States Computer Emergency Readiness Team guidance implementationHigh systems [1]

Role of System and Information Integrity-2 in Mitigating Systemic Vulnerabilities

System and Information Integrity-2 functions as a critical vulnerability mitigation mechanism through several interconnected security functions:

  • Preventive vulnerability management: By mandating predefined timeframes for patch installation (based on vulnerability severity and system criticality), System and Information Integrity-2 establishes a proactive defense against exploit cycles. The control requires organizations to measure "time between flaw identification and remediation" (System and Information Integrity-2(3)), creating accountability for rapid vulnerability closure [1] [2]. This timeframe approach directly disrupts the adversary's opportunity to weaponize known vulnerabilities.

  • Automated enforcement mechanisms: Control enhancements like System and Information Integrity-2(2) (automated flaw remediation status) and System and Information Integrity-2(4) (automated patch management tools) enable continuous compliance monitoring. These technical implementations are mandatory for moderate and high-impact systems, allowing organizations to:

  • Automatically inventory unpatched systems
  • Enforce update installation policies
  • Verify patch status across distributed environments [2] [8]In Cybersecurity Maturity Model Certification Level 2 certification, these automation capabilities represent required practices for contractors handling controlled unclassified information [9].
  • Defense-in-depth integration: System and Information Integrity-2 does not operate in isolation but connects to complementary controls across the National Institute of Standards and Technology framework. For example:
  • Configuration Management-2 maintains secure baselines for update deployment
  • Risk Assessment-3 prioritizes vulnerabilities based on threat intelligence
  • Incident Response-4 incorporates flaw remediation into security incident handling [7]This integration creates a closed-loop vulnerability management system where discovered flaws become improvement opportunities rather than recurring threats.

The control's effectiveness is evidenced by its baselining across all impact levels (Low, Moderate, High) in National Institute of Standards and Technology publications and its incorporation into frameworks like the Federal Risk and Authorization Management Program. Organizations implementing System and Information Integrity-2 reduce mean time to patch from industry averages of 102 days to organizational benchmarks typically under 30 days for critical vulnerabilities [1] [8]. This directly mitigates systemic risk by eliminating adversary footholds within enterprise environments.

Properties

Product Name

SI-2

IUPAC Name

1-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

InChI

InChI=1S/C15H15N5/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2/h3-10H,1-2H3,(H,17,19)/b18-11+

InChI Key

JNNXERNBPXXNLK-WOJGMQOQSA-N

SMILES

CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3

Synonyms

2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-, [(2E)-1-(2-pyridinyl)ethylidene]hydrazone (9CI)_x000B_EPH 116

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3

Isomeric SMILES

C/C(=N\NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3

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